N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene ring, which is a sulfur-containing aromatic ring, and an isoxazole ring, which is a five-membered ring containing nitrogen and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the benzo[b]thiophene ring: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the isoxazole ring: The Paal-Knorr reaction is commonly used, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Coupling of the two rings: The final step involves coupling the benzo[b]thiophene and isoxazole rings through a series of reactions, including nucleophilic substitution and amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as palladium, and optimizing reaction conditions like temperature and solvent choice .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an antidepressant due to its affinity for serotonin receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It has been evaluated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These include compounds like 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one.
Isoxazole derivatives: Compounds such as 3-(4-methylphenyl)-5-methylisoxazole.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combined benzo[b]thiophene and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10(17-16(19)14-8-11(2)20-18-14)7-12-9-21-15-6-4-3-5-13(12)15/h3-6,8-10H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVHNPGTHRPSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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